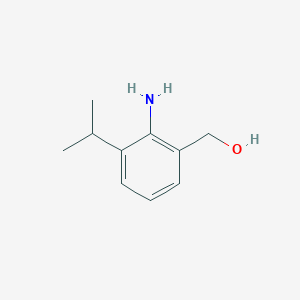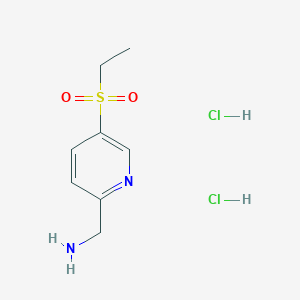
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2S and a molecular weight of 273.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-(ethylsulfonyl)pyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride include:
- (5-(Methylsulfonyl)pyridin-2-yl)methanamine
- (5-(Propylsulfonyl)pyridin-2-yl)methanamine
- (5-(Butylsulfonyl)pyridin-2-yl)methanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific ethylsulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are desired .
Properties
Molecular Formula |
C8H14Cl2N2O2S |
|---|---|
Molecular Weight |
273.18 g/mol |
IUPAC Name |
(5-ethylsulfonylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-13(11,12)8-4-3-7(5-9)10-6-8;;/h3-4,6H,2,5,9H2,1H3;2*1H |
InChI Key |
HUOYTUZSHZCXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)




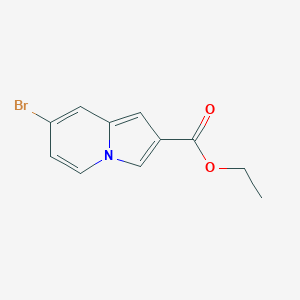
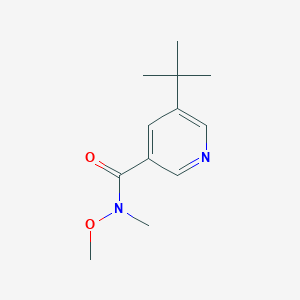

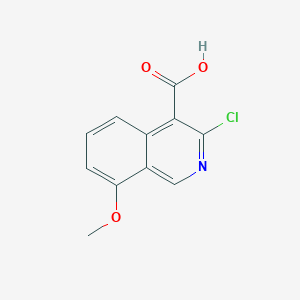
![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
